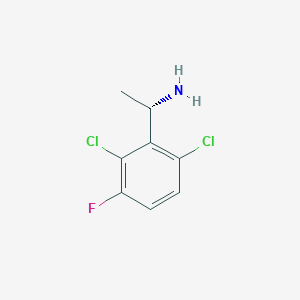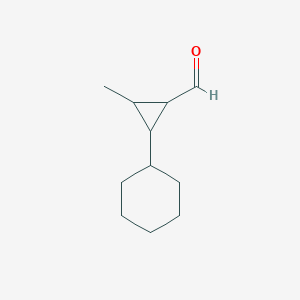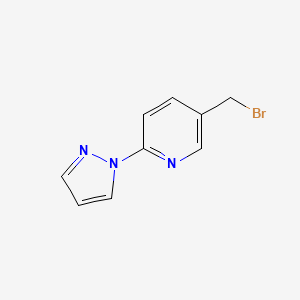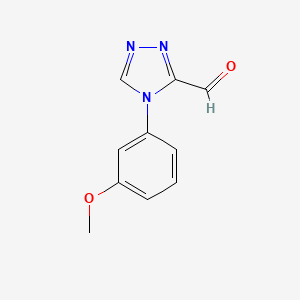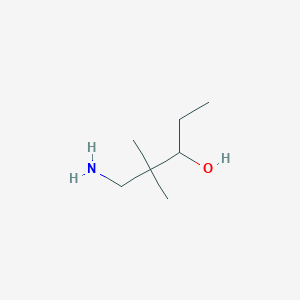
2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 2-methoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenyl)-1-(piperazin-1-yl)ethan-1-one.
Reduction: Formation of 2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethanol.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The methoxy and carbonyl groups may also play a role in the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(2-Hydroxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
- 2-(2-Methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one hydrochloride
- 2-(2-Methoxyphenyl)-1-(morpholin-1-yl)ethan-1-one hydrochloride
Uniqueness
2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride is unique due to the presence of both the methoxy group and the piperazine ring. This combination imparts specific chemical and pharmacological properties that may not be present in similar compounds. The methoxy group can influence the compound’s solubility and reactivity, while the piperazine ring can interact with various biological targets, making it a versatile compound for research and development.
特性
分子式 |
C13H19ClN2O2 |
|---|---|
分子量 |
270.75 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)-1-piperazin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)10-13(16)15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H |
InChIキー |
JSSTZSUNKRRJRZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CC(=O)N2CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


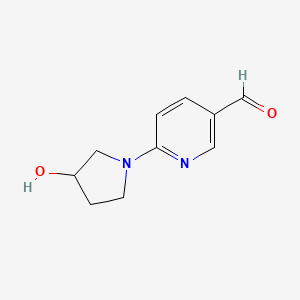
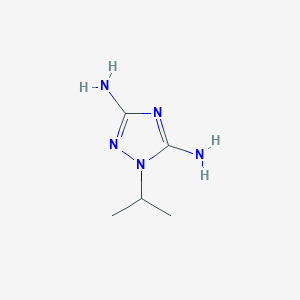
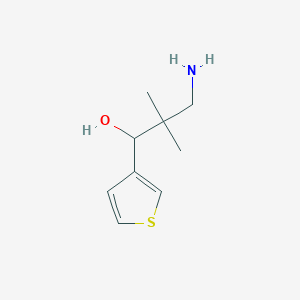
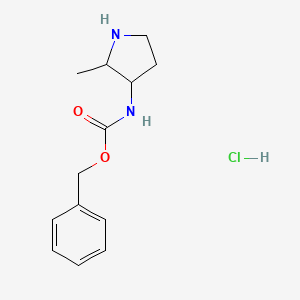
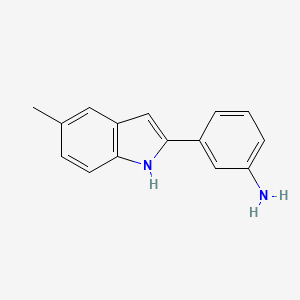
![Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13165491.png)



